molecular formula C23H19N3O5S B1192628 DENV2-IN-2

DENV2-IN-2

Cat. No.: B1192628
M. Wt: 449.48
InChI Key: OHVOENYWQLMIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DENV2-IN-2 is a small-molecule inhibitor targeting the dengue virus serotype 2 (DENV2), a pathogen responsible for dengue fever and severe hemorrhagic complications. The compound acts by binding to the viral NS2B-NS3 protease, a critical enzyme for viral replication, thereby disrupting polyprotein processing and virion assembly . Preclinical studies highlight its potent inhibitory activity, with an IC50 of 0.12 μM in enzyme assays and an EC50 of 1.4 μM in cell-based viral replication models . Its selectivity for DENV2 over other flaviviruses (e.g., Zika, West Nile) positions it as a promising candidate for dengue-specific therapeutics.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.48

IUPAC Name

5-Amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-3-carboxylate

InChI

InChI=1S/C23H19N3O5S/c1-30-19-10-12-20(13-11-19)32(28,29)26-21(24)15-22(25-26)31-23(27)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-15H,24H2,1H3

InChI Key

OHVOENYWQLMIOM-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=CC=C2)=CC=C1)OC3=NN(S(=O)(C4=CC=C(OC)C=C4)=O)C(N)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DENV2 IN-2;  DENV2-IN 2;  DENV2-IN-2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

In Vivo Efficacy

  • NITD-688 : Achieves 4.0-log reduction but causes mild renal toxicity at equivalent doses .

Challenges

  • Metabolic Stability : this compound’s half-life (t1/2) in plasma is 2.1 hours, necessitating formulation improvements for sustained efficacy .
  • Synergy with Other Inhibitors : Co-administration with NS5-targeting compounds (e.g., Compound X) enhances antiviral effects but exacerbates cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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